2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate
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Overview
Description
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C5H5F5O3 and a molecular weight of 208.08 g/mol . It is a colorless liquid with a predicted boiling point of 116.3°C and a density of 1.400 g/cm³ . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is often used as an electrolyte additive in the battery industry .
Mode of Action
As an electrolyte additive, it likely interacts with the electrolyte components to enhance the performance and stability of lithium-ion batteries .
Result of Action
It has been found to improve the cycle performance of lithium metal cells by forming a lif-rich solid electrolyte interphase (sei) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate. Its remarkable thermal and electrochemical stability make it an excellent choice for use in high-temperature and high-voltage applications .
Preparation Methods
The synthesis of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2-difluoroethanol with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2-difluoroethanol and 2,2,2-trifluoroethanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Comparison with Similar Compounds
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate can be compared with other similar compounds such as:
Ethyl 2,2,2-trifluoroethyl carbonate: This compound has similar applications but differs in the presence of an ethyl group instead of a difluoroethyl group.
Bis(2,2,2-trifluoroethyl) carbonate: Known for its use in battery applications, this compound has two trifluoroethyl groups and is used as an electrolyte additive.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is used in lithium-metal batteries and has unique properties due to its ether linkage.
The uniqueness of this compound lies in its specific combination of difluoroethyl and trifluoroethyl groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O3/c6-3(7)1-12-4(11)13-2-5(8,9)10/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTWAHHQPNARES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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